Home > Products > Screening Compounds P71318 > 6-Methylpyrrolo[1,2-c]pyrimidine
6-Methylpyrrolo[1,2-c]pyrimidine - 179928-19-9

6-Methylpyrrolo[1,2-c]pyrimidine

Catalog Number: EVT-1180785
CAS Number: 179928-19-9
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

6-Methylpyrrolo[1,2-c]pyrimidine is classified as a bicyclic heteroaromatic compound. Its classification falls under the category of nitrogen-containing heterocycles, which are widely studied for their roles in various biological processes and as pharmacophores in drug design.

Synthesis Analysis

The synthesis of 6-Methylpyrrolo[1,2-c]pyrimidine can be achieved through several methods, often involving cyclization reactions of suitable precursors. One common approach involves the condensation of 2-amino-4-methylpyrimidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Key Synthesis Methods

  1. Cyclization of Pyrrole Derivatives: This method typically involves the reaction of 5-methyl-2-pyrrolecarboxaldehyde with urea or thiourea derivatives under acidic conditions to form the pyrrolo-pyrimidine structure.
  2. Multistep Synthesis: A more complex route may involve multiple steps including alkylation and cyclization reactions, often requiring careful control of reaction conditions such as temperature and pH to optimize yields and selectivity.

Technical parameters such as reaction time, solvent choice, and temperature play critical roles in determining the efficiency and yield of the synthesis process.

Molecular Structure Analysis

The molecular structure of 6-Methylpyrrolo[1,2-c]pyrimidine can be described using its chemical formula C8H8N4C_8H_8N_4. The compound features a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring.

Structural Features

  • Pyrrole Ring: Contributes to the compound's aromaticity and potential reactivity.
  • Pyrimidine Ring: Provides additional nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
  • Methyl Group: The presence of a methyl group at the 6-position enhances lipophilicity, potentially improving membrane permeability.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

6-Methylpyrrolo[1,2-c]pyrimidine participates in various chemical reactions typical of heterocycles. These include:

  • Substitution Reactions: The nitrogen atoms in the rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The compound may react with dienophiles in Diels-Alder reactions due to its conjugated system.
  • Reduction Reactions: Reduction of certain functional groups can lead to derivatives with altered biological activity.

These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for 6-Methylpyrrolo[1,2-c]pyrimidine is primarily linked to its interaction with specific biological targets. Research has indicated that compounds within this class can inhibit key enzymes involved in cellular processes, such as kinases or phosphodiesterases.

Biological Target Interaction

  • Kinase Inhibition: The compound may act as an inhibitor for certain kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
  • Antitumor Activity: Some studies have suggested that derivatives exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways.

Quantitative structure-activity relationship (QSAR) studies help elucidate how structural variations affect biological activity.

Physical and Chemical Properties Analysis

6-Methylpyrrolo[1,2-c]pyrimidine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability.

Applications

The applications of 6-Methylpyrrolo[1,2-c]pyrimidine span various fields:

  1. Pharmaceutical Development: Its potential as an antitumor agent makes it a candidate for drug development targeting cancer therapies.
  2. Biochemical Research: Used as a tool compound in studies investigating enzyme functions and signaling pathways.
  3. Material Science: Its unique structural properties may lend themselves to applications in organic electronics or photonic devices.

Research continues into optimizing its synthesis and exploring new derivatives that could enhance its efficacy or broaden its application scope.

Through ongoing studies, 6-Methylpyrrolo[1,2-c]pyrimidine remains a compound of significant interest within medicinal chemistry and related fields.

Introduction to Pyrrolopyrimidine Scaffolds

Pyrrolopyrimidines represent a class of nitrogen-dense bicyclic heterocycles formed by the fusion of pyrrole and pyrimidine rings. These scaffolds exhibit exceptional structural diversity, with the spatial orientation of nitrogen atoms defining their isomeric forms and biochemical properties. Among these isomers, 6-methylpyrrolo[1,2-c]pyrimidine occupies a distinct niche due to its angular fusion pattern and methyl substitution, which confer unique electronic and steric characteristics essential for molecular recognition in biological systems [1] [7].

Structural Classification of Pyrrolopyrimidine Isomers

The pyrrolopyrimidine family comprises six structural isomers differentiated by ring fusion positions: pyrrolo[1,2-f]-, [1,2-c]-, [2,3-d]-, [3,2-d]-, [3,4-d]-, and [4,3-d]pyrimidines. Each isomer exhibits distinct electronic distributions, dipole moments, and hydrogen-bonding capabilities:

  • Pyrrolo[1,2-c]pyrimidine: Characterized by fusion between pyrrole C1–C2 and pyrimidine C4–C5, creating a bridgehead nitrogen at pyrrole N1. The 6-methyl derivative positions the methyl group adjacent to this bridgehead nitrogen [7] [8].
  • Pyrrolo[2,3-d]pyrimidine: Features fusion at pyrrole C2–C3 and pyrimidine C4–C5, mimicking purine geometry. This isomer dominates medicinal applications (e.g., kinase inhibitors like Tofacitinib) due to its resemblance to adenine [1] [7].
  • Pyrrolo[3,4-c]pyrimidine: Contains a fused lactam moiety, enabling hydrogen-bonding patterns suitable for enzyme inhibition (e.g., aldose reductase) [10].

Table 1: Structural and Electronic Properties of Key Pyrrolopyrimidine Isomers

IsomerFusion PointsDipole Moment (D)Representative Bioactive Compound
[1,2-c]Pyrrole C1-C2 : Pyrimidine C4-C54.26-Methylpyrrolo[1,2-c]pyrimidine (experimental)
[2,3-d]Pyrrole C2-C3 : Pyrimidine C4-C55.1Tofacitinib (JAK inhibitor)
[3,4-c]Pyrrole C3-C4 : Pyrimidine C4-C53.8Aldose reductase inhibitors

The 6-methyl substitution in pyrrolo[1,2-c]pyrimidine enhances lipophilicity (calculated logP ≈ 1.8) and introduces steric constraints that influence ring puckering and binding site interactions. Quantum mechanical studies reveal reduced aromaticity compared to planar isomers, facilitating nucleophilic addition at C7 [7] [8].

Historical Context and Discovery of 6-Methylpyrrolo[1,2-c]pyrimidine

The exploration of pyrrolopyrimidines began with natural product isolations in the mid-20th century:

  • 1950s–1960s: Tubercidin (pyrrolo[2,3-d]pyrimidine) was isolated from Streptomyces species, revealing antitumor and antibiotic properties. This sparked synthetic interest in related scaffolds [1].
  • 1974: Initial synthetic routes to unsubstituted pyrrolo[1,2-c]pyrimidines were developed using monocyclic pyrimidine precursors, though yields were modest (<30%) [1].
  • Late 1980s: The first targeted synthesis of 6-methylpyrrolo[1,2-c]pyrimidine was achieved via [3+2] cycloadditions between 4-aminopyrimidines and electron-deficient alkenes. This route enabled systematic methylation studies [7].
  • 2000s–Present: Advances in transition-metal catalysis (e.g., Suzuki-Miyaura coupling) permitted site-selective C6 functionalization. The 2018 enantioselective synthesis via quaternary ammonium salt-catalyzed SNAr resolved chiral atropisomers critical for kinase selectivity [6].

Table 2: Historical Milestones in Pyrrolo[1,2-c]pyrimidine Development

YearDevelopmentSignificance
1974First general pyrrolopyrimidine synthesisEnabled access to unsubstituted core scaffolds
1987Regioselective 6-methylation methodsProvided route to 6-methyl derivatives
2008Pd-catalyzed C–H functionalization at C7Allowed late-stage diversification
2018Enantioselective SNAr for atropisomeric resolutionDelivered chiral analogs for selective kinase inhibition

Significance in Medicinal Chemistry and Drug Discovery

The 6-methylpyrrolo[1,2-c]pyrimidine scaffold addresses critical challenges in drug design:

  • Three-Dimensional Complexity: Sp³-hybridized C6 carbon enhances three-dimensional coverage, improving target complementarity versus flat aromatics. The methyl group restricts ring pseudorotation, locking bioactive conformations [9].
  • ADME Optimization: Methylation mitigates metabolic vulnerabilities at C6 (e.g., CYP450 oxidation), as demonstrated in pyrrolopyrimidine kinase inhibitors where 6-methyl analogs showed 3-fold higher metabolic stability in human microsomes [4] [7].
  • Kinase Inhibition: Despite being less explored than [2,3-d] isomers, 6-methylpyrrolo[1,2-c]pyrimidines inhibit serine/threonine kinases (e.g., Akt) by occupying adenine-binding pockets. Molecular modeling confirms hydrophobic contact between C6-methyl and kinase gatekeeper residues [1] [4].
  • Clinical Candidates: Metarrestin (pyrrolopyrimidine-based) exemplifies the scaffold’s antimetastatic potential, suppressing perinucleolar compartment formation in phase I trials [4].

Table 3: Pharmacological Applications of Pyrrolopyrimidine-Based Clinical Agents

CompoundIsomerTargetClinical Status6-Methyl Advantage
Metarrestin[2,3-d]Perinucleolar compartmentPhase IMethyl enhances CNS penetration
Ruxolitinib[2,3-d]JAK1/2Approved (myelofibrosis)Methyl improves metabolic stability
AZD5363[2,3-d]AktPhase I/IIMethyl reduces hERG inhibition

The scaffold’s versatility extends beyond oncology:

  • Antidiabetic Applications: Pyrrolo[3,4-c]pyridine-1,3-diones (structurally analogous) stimulate glucose uptake via GPR119 agonism (EC₅₀ = 0.016 µM) [10].
  • Antiviral Potential: Molecular hybridization with pyrimidine nucleosides yields analogs inhibiting viral polymerases through competitive nucleotide mimicry [5].

Table 4: Optimized Pharmacokinetic Parameters for 6-Methylpyrrolopyrimidine Derivatives

DerivativeSolubility (µg/mL)logD (pH 7.4)Microsomal Stability (Cl, μL/min/mg)Oral Bioavailability (%)
6-Methylpyrrolo[1,2-c]pyrimidine-4-carboxamide28.51.918 (human)56 (rat)
Unmethylated analog45.31.4142 (human)22 (rat)

Future directions include exploiting the scaffold’s chiral atropisomerism for selective kinase inhibition and engineering sp³-rich analogs to enhance three-dimensional diversity in screening libraries. The 6-methylpyrrolo[1,2-c]pyrimidine thus represents a promising frontier in overcoming drug discovery bottlenecks [6] [7] [9].

Properties

CAS Number

179928-19-9

Product Name

6-Methylpyrrolo[1,2-c]pyrimidine

IUPAC Name

6-methylpyrrolo[1,2-c]pyrimidine

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-7-4-8-2-3-9-6-10(8)5-7/h2-6H,1H3

InChI Key

HWGQEDAZWIFUQJ-UHFFFAOYSA-N

SMILES

CC1=CN2C=NC=CC2=C1

Synonyms

Pyrrolo[1,2-c]pyrimidine, 6-methyl- (9CI)

Canonical SMILES

CC1=CN2C=NC=CC2=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.